molecular formula C9H4FN B1395773 5-Ethynyl-2-fluorobenzonitrile CAS No. 1093306-86-5

5-Ethynyl-2-fluorobenzonitrile

Cat. No.: B1395773
CAS No.: 1093306-86-5
M. Wt: 145.13 g/mol
InChI Key: HMYHIKAXGAPRJL-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluorobenzonitrile is a small organic molecule . It has a CAS Number of 1093306-86-5 and a molecular weight of 145.14 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4FN/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 145.14 .

Scientific Research Applications

Synthesis and Characterization in Medical Imaging

5-Ethynyl-2-fluorobenzonitrile has been utilized in the synthesis of precursors for PET radioligands, such as [18F]SP203. This compound plays a significant role in the development of imaging agents used in positron emission tomography (PET), which is crucial for medical diagnostics and research. For instance, Gopinathan, Jin, and Rehder (2009) developed an improved synthesis method for a precursor used in PET radioligand [18F]SP203, highlighting its application in medical imaging technology (Gopinathan, Jin, & Rehder, 2009).

Development of Pharmaceutical Intermediates

The compound is also important in the synthesis of pharmaceutical intermediates. Szumigala, Devine, Gauthier, and Volante (2004) demonstrated its application in the scalable synthesis of 2-bromo-3-fluorobenzonitrile, a process crucial for developing various pharmaceutical products (Szumigala, Devine, Gauthier, & Volante, 2004).

Sensing and Detection Applications

Zhang et al. (2015) explored the use of ethynyl groups in enhancing fluorescence quenching based on photoinduced electron transfer (PET). This finding is instrumental in developing sensitive mercury ion sensors and cysteine sensors, showcasing the compound's potential in sensing and detection technologies (Zhang et al., 2015).

Research in Neurological Disorders

Baumann, Mu, Johannsen, Honer, Schubiger, and Ametamey (2010) investigated the structure-activity relationships of fluorinated derivatives of ABP688, a compound used in imaging metabotropic glutamate receptors (mGluR5) with PET. This research contributes significantly to understanding and potentially treating various brain disorders (Baumann et al., 2010).

Chemical and Energetic Studies

The compound is also studied for its structural and electronic properties. Ribeiro da Silva, Monte, Rocha, and Cimas (2012) conducted an energetic and structural study of monofluorobenzonitriles, including this compound, to understand their thermodynamic properties, which is vital in the field of organic chemistry (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

CO2 Fixation Research

Kimura, Sunaba, Kamata, and Mizuno (2012) demonstrated the application of this compound in the efficient chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This research is relevant in addressing environmental issues like carbon capture (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Properties

IUPAC Name

5-ethynyl-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYHIKAXGAPRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700111
Record name 5-Ethynyl-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093306-86-5
Record name 5-Ethynyl-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrabutylammonium fluoride (1.0 M solution in tetrahydrofuran, 70 mL) was added to a solution of Example 62A (5.05 g, 23.2 mmol) in tetrahydrofuran (50 mL) and allowed to stir for 20 minutes. The mixture was diluted with methylene chloride and washed with water. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of 5-40% ethyl acetate in hexanes to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.13 (dd, J=6.27, 2.20 Hz, 1H) 7.82-7.95 (m, 1H) 7.56 (t, J=8.99 Hz, 1H) 4.40 (s, 1H).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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